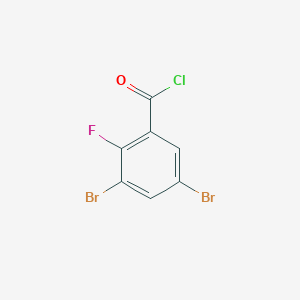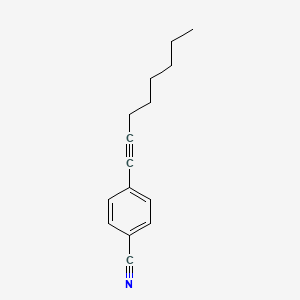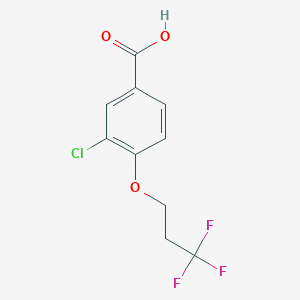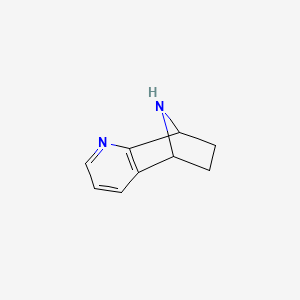
Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz: ist eine chemische Verbindung mit der Summenformel C12H15NO5S2 und einem Molekulargewicht von 317.3812 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Benzothiazolium-Kern umfasst, der mit Methoxy- und Sulfopropylgruppen substituiert ist. Sie wird hauptsächlich in Forschungsumgebungen verwendet und hat verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz umfasst typischerweise die folgenden Schritte:
Bildung des Benzothiazolium-Kerns: Der Benzothiazolium-Kern wird durch Cyclisierung geeigneter Vorstufen unter sauren Bedingungen synthetisiert.
Einführung von Methoxygruppen: Methoxygruppen werden durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt.
Addition der Sulfopropylgruppe: Die Sulfopropylgruppe wird durch eine nucleophile Substitutionsreaktion hinzugefügt, bei der ein geeignetes Sulfpropylierungsmittel mit dem Benzothiazolium-Kern reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt typically involves the following steps:
Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Sulfopropyl Group: The sulfopropyl group is added through a nucleophilic substitution reaction, where a suitable sulfopropylating agent reacts with the benzothiazolium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile einen der Substituenten am Benzothiazolium-Kern ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Nucleophile wie Thiole, Amine oder Halogenide, häufig in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion die entsprechenden Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorstufe für komplexere Moleküle verwendet.
Biologie: Wird in der Untersuchung von Enzymmechanismen und als Sonde für biologische Assays eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzoxazolium, 2-(2-((5,6-Dimethoxy-3-(3-sulfopropyl)-2(3H)-benzothiazolyliden)methyl)-1-butenyl)-5-phenyl-3-(3-sulfobutyl)-, Hydroxid, inneres Salz .
- Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz .
Einzigartigkeit
Benzothiazolium, 5,6-Dimethoxy-3-(3-sulfopropyl)-, inneres Salz ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
188999-66-8 |
|---|---|
Molekularformel |
C12H15NO5S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-(5,6-dimethoxy-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO5S2/c1-17-10-6-9-12(7-11(10)18-2)19-8-13(9)4-3-5-20(14,15)16/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
GJHVHHGIYZNELU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)[N+](=CS2)CCCS(=O)(=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)






![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)






